molecular formula C9H21N3S B1345017 (2-Diisopropylamino-ethyl)-thiourea CAS No. 886363-52-6

(2-Diisopropylamino-ethyl)-thiourea

Cat. No. B1345017
M. Wt: 203.35 g/mol
InChI Key: XVCFOUJNSBNIJG-UHFFFAOYSA-N
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Description

(2-Diisopropylamino-ethyl)-thiourea is a chemical compound that falls under the category of thioureas, which are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom within their molecular structure. Thioureas are known for their wide range of applications, including their use as intermediates in organic synthesis and potential use in various analytical methods.

Synthesis Analysis

The synthesis of related compounds, such as 2-(dialkylamino)ethanethiols, has been explored in the literature. These compounds are synthesized through a process that involves the formation of isothiouronium salts from 2-(dialkylamino)ethyl chlorides by reacting with thiourea, followed by alkaline hydrolysis . Although the specific synthesis of (2-Diisopropylamino-ethyl)-thiourea is not detailed in the provided papers, the general method described could potentially be adapted for its synthesis.

Molecular Structure Analysis

Chemical Reactions Analysis

Thiourea and its derivatives are known to participate in various chemical reactions. For instance, thiourea dioxide is used as a reducing agent for the controlled polymerization of a wide range of monomers, including acrylates and methacrylates, through a mechanism known as activators regenerated by electron transfer (ARGET) . While this does not directly pertain to (2-Diisopropylamino-ethyl)-thiourea, it suggests that thiourea derivatives can be reactive and versatile in polymer chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives can vary widely depending on their substituents. For example, thiourea dioxide is described as a green and inexpensive compound that is used at an industrial scale, indicating its stability and practical utility . The specific physical and chemical properties of (2-Diisopropylamino-ethyl)-thiourea, such as melting point, boiling point, solubility, and stability, are not provided in the papers. However, the general properties of thiourea derivatives suggest that they may have useful applications in industrial and analytical chemistry .

Scientific Research Applications

  • Biomedical Materials & Devices

    • DPAEMA is used in the creation of cationic nanoparticles for intracellular drug delivery . The nanoparticles have been shown to have potent ability to transport therapeutic agents intracellularly .
    • The method involves the introduction of DPAEMA as a comonomer to heighten the hydrophobic content of the inner particle core . This induces favorable pH-responsive phase transition and membrane-disruptive behavior .
    • The results showed that increasing network hydrophobicity in these polymers enhances nanoparticle stability and cytocompatibility .
  • siRNA Transfection Applications

    • Nanocarriers based on DPAEMA are used for siRNA transfection applications .
    • These nanocarriers are formulated with DPAEMA as the primary cationic monomer .
    • The outcomes showed that these nanocarriers have lower cytotoxicity compared to nanogels formulated with 2-diethylamino ethyl methacrylate (DEAEMA) as the primary cationic monomer .
  • Block Copolymer Solution Self-Assembly

    • DPAEMA is used in the self-assembly process of block copolymers (BCPs) in solution . This process has been the focus of extended scientific research due to the astonishing morphological diversity and attainable complexity of the resulting nanoassemblies .
    • The method involves the development of synthetic chemistry methods and techniques leading to a myriad of available macromolecules with varying properties .
    • The outcomes showed that the self-assembly process of BCPs in solution can result in spheres, cylinders, lamellae, vesicles, and many other complex, bicontinuous or even hierarchical structures .
  • Nanoprecipitation of Polymeric Nanoparticle Micelles

    • DPAEMA is used in the nanoprecipitation of polymeric nanoparticle micelles based on 2-methacryloyloxyethyl phosphorylcholine (MPC) for intracellular delivery applications .
    • The method involves the use of DPAEMA and MPC to create nanoparticle micelles .
    • The results showed that these nanoparticle micelles have potential for intracellular delivery applications .
  • pH-Responsive Properties Tuning

    • DPAEMA is used in tuning the pH-responsive properties of cationic nanoparticles . This is important for enhancing nanoparticle stability and cytocompatibility .
    • The method involves the use of DPAEMA as a comonomer to heighten the hydrophobic content of the inner particle core . This induces favorable pH-responsive phase transition and membrane-disruptive behavior for intracellular drug delivery .
    • The results showed that increasing network hydrophobicity in these polymers enhances nanoparticle stability and cytocompatibility .
  • Active Pharmaceutical Ingredient (API) Delivery

    • DPAEMA is used in the delivery of active pharmaceutical ingredients (APIs) using block copolymer solution self-assembly .
    • The method involves the use of DPAEMA in the formulation of block copolymers (BCPs) that self-assemble in solution . This process results in nanoassemblies, including spheres, cylinders, lamellae, vesicles, and many other complex, bicontinuous or even hierarchical structures .
    • The outcomes showed that these nanoassemblies can be used for the delivery of APIs .

Safety And Hazards

The safety information for “(2-Diisopropylamino-ethyl)-thiourea” includes the following hazard statements: H302 . The precautionary statements include P280 and P305+P351+P338 . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

2-[di(propan-2-yl)amino]ethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3S/c1-7(2)12(8(3)4)6-5-11-9(10)13/h7-8H,5-6H2,1-4H3,(H3,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCFOUJNSBNIJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCNC(=S)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649595
Record name N-{2-[Di(propan-2-yl)amino]ethyl}thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Diisopropylamino-ethyl)-thiourea

CAS RN

886363-52-6
Record name N-{2-[Di(propan-2-yl)amino]ethyl}thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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